Furfural acetate
Description
Contextualization within Furan (B31954) Chemistry and Biomass Valorization
Furan chemistry is a significant area of research due to the unique reactivity and aromaticity of the five-membered furan ring. Furfuryl acetate (B1210297), as a furan derivative, is a subject of interest within this field. Its structure, featuring an acetoxymethyl group attached to the furan ring, allows for various chemical transformations and serves as a building block for synthesizing other furan-based compounds. ontosight.aifishersci.be
A key aspect of contemporary research involving furfuryl acetate is its connection to biomass valorization. Furfural (B47365), a precursor to furfuryl alcohol (from which furfuryl acetate is synthesized), is a platform chemical readily obtained from the acid-catalyzed dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. csic.essamipubco.comrsc.org Furfuryl alcohol is produced by the hydrogenation of furfural. samipubco.comunive.itmdpi.commsu.edu This makes furfuryl acetate indirectly derivable from renewable, non-fossil resources, aligning research efforts with the principles of green chemistry and sustainable production. unive.itmdpi.comresearchgate.net The conversion of biomass-derived furfural and furfuryl alcohol into value-added chemicals like furfuryl acetate is a central theme in biomass valorization research, aiming to transform agricultural waste and other biomass feedstocks into useful products. samipubco.commsu.eduresearchgate.netresearchgate.net
Historical Perspectives on Furfuryl Acetate Research Trajectories
Early research into furfuryl acetate primarily focused on its synthesis and basic characterization. Methods for its preparation, such as the esterification of furfuryl alcohol with acetic anhydride (B1165640), were explored in the early to mid-20th century. For instance, studies from the 1920s investigated the reaction of furfuryl alcohol with acid anhydrides, although specific yields were not always reported in early literature. google.com A common method involved using acetic anhydride with water-free sodium acetate as an auxiliary condensing agent, often utilizing benzene (B151609) as a reaction medium. google.com These initial studies laid the groundwork for understanding the reactivity of furfuryl alcohol and the formation of its ester derivatives.
Historically, challenges in the synthesis of furfuryl acetate included the tendency of furfuryl alcohol and its derivatives to decompose or polymerize under acidic conditions, which are often employed in esterification reactions. google.com This necessitated the exploration of alternative catalytic systems and reaction conditions to achieve satisfactory yields and product purity. The development of milder esterification techniques became a focus to overcome these limitations.
Current Research Landscape and Future Directions in Furfuryl Acetate Studies
The current research landscape for furfuryl acetate is characterized by a strong emphasis on sustainable synthesis methods and the exploration of its potential applications derived from its biomass origin. Significant effort is directed towards developing efficient and selective catalytic processes for its production from furfuryl alcohol and acetic acid. unive.itmdpi.comrsc.orgresearchgate.netscispace.com Solid acid catalysts, such as sulfated zirconia, zeolites, and mesoporous materials, are being investigated as heterogeneous alternatives to traditional homogeneous acid catalysts, offering advantages in terms of separability and reusability. rsc.orgresearchgate.net Density functional theory (DFT) studies are also being integrated with experimental outcomes to understand the correlation between catalyst active site energetics and catalytic activity in furfuryl acetate synthesis. rsc.orgresearchgate.net
Research also explores novel synthetic routes, including palladium-catalyzed alkoxycarbonylation of furfuryl alcohol, presenting a potentially more sustainable alternative by avoiding halogen-containing salts or strong acids. unive.itmdpi.com Enzymatic synthesis using immobilized lipases is another avenue being explored for the green production of furfuryl acetate and other furfuryl esters under mild conditions. researchgate.netscispace.com
Beyond synthesis, current research investigates the properties and potential uses of furfuryl acetate. Theoretical studies, such as those examining its pyrolysis mechanism, contribute to a deeper understanding of its thermal decomposition pathways. researchgate.net While historically noted for its use in flavors and fragrances, academic research continues to explore its chemical properties and potential as a versatile compound. ontosight.aifishersci.bechemimpex.comchemicalbook.comthegoodscentscompany.comtandfonline.com Its role as a building block in the synthesis of furan-based polymers and other fine chemicals derived from biomass is an active area of investigation. ontosight.aichemimpex.com
Future directions in furfuryl acetate research are likely to continue focusing on sustainable production methods, particularly leveraging its biomass origin. This includes the design of novel, highly selective heterogeneous catalysts and the optimization of biocatalytic processes. researchgate.netresearchgate.netpmarketresearch.com Further exploration of its reactivity and potential as a platform molecule for the synthesis of a wider range of bio-based chemicals and materials is also anticipated. The integration of computational studies with experimental work will likely play an increasing role in understanding reaction mechanisms and designing improved catalysts for furfuryl acetate synthesis and transformations.
Key Research Findings in Furfuryl Acetate Synthesis:
| Catalyst | Reactants | Conditions | Reported Yield (%) | Source |
| Sulfated zirconia | Furfuryl alcohol, Acetic acid | Low catalyst loading, specific mole ratio | 95 | rsc.org |
| Fe-DTP@ZIF-8 | Furfuryl alcohol, Acetic acid | Esterification reaction | Highest activity | researchgate.net |
| Pd(OAc)2/DPPF (homogeneous) | Furfuryl alcohol, CO, Activator, Base | 5–0.01 mol% catalyst, 5–2 bar CO, 130 °C, 4–18h | >96 | unive.itmdpi.com |
| Immobilized Burkholderia cepacia lipase (B570770) (BCL) | Furfuryl alcohol, Acetic acid | Enzymatic synthesis | Not specified | scispace.com |
| Immobilized Candida antarctica lipase B (Novozym 435) | Furfuryl alcohol, Oleic acid | Solvent-free, 1:1 molar ratio, 5% enzyme, 6h | ~99 (oleic acid conversion) | researchgate.net |
Note: Yields and conditions vary significantly across different studies and synthesis methods.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furan-2-ylmethyl acetate | |
|---|---|---|
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InChI |
InChI=1S/C7H8O3/c1-6(8)10-5-7-3-2-4-9-7/h2-4H,5H2,1H3 | |
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InChI Key |
CKOYRRWBOKMNRG-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(=O)OCC1=CC=CO1 | |
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Molecular Formula |
C7H8O3 | |
| Record name | FURFURYL ACETATE | |
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DSSTOX Substance ID |
DTXSID7025346 | |
| Record name | Furfuryl acetate | |
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Molecular Weight |
140.14 g/mol | |
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Physical Description |
Furfuryl acetate appears as colorless to clear yellow or orange liquid with a pungent odor. (NTP, 1992), Colorless or yellow to orange liquid with a pungent odor; Turns brown on air and light exposure; [NTP] Yellow liquid; [Alfa Aesar MSDS], Colourless oily liquid, mild, ethereal-floral fruity odour | |
| Record name | FURFURYL ACETATE | |
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| Record name | Furfural acetate | |
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| Record name | Furfuryl acetate | |
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Boiling Point |
347 to 351 °F at 760 mmHg (NTP, 1992), 175.00 to 177.00 °C. @ 760.00 mm Hg | |
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| Record name | Furfuryl acetate | |
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Flash Point |
150 °F (NTP, 1992) | |
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Solubility |
5 to 10 mg/mL at 73 °F (NTP, 1992), insoluble in water; soluble in oils, miscible (in ethanol) | |
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| Record name | Furfuryl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/609/ | |
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Density |
1.1175 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.110-1.119 | |
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| Record name | Furfuryl acetate | |
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Vapor Density |
4.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
1 mmHg at 136 °F ; 8.0 mmHg at 163 °F; 31.0 mmHg at 207 °F (NTP, 1992) | |
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CAS No. |
623-17-6 | |
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| Record name | FURFURAL ACETATE | |
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Synthetic Methodologies and Reaction Engineering of Furfuryl Acetate
Esterification Pathways of Furfuryl Alcohol and Acetic Acid
The synthesis of furfuryl acetate (B1210297) is typically achieved through the esterification reaction between furfuryl alcohol and acetic acid. This reaction involves the condensation of an alcohol and a carboxylic acid, usually in the presence of a catalyst to facilitate the removal of water and drive the equilibrium towards product formation.
Heterogeneous Catalysis in Furfuryl Acetate Synthesis
Heterogeneous catalysis utilizes catalysts that are in a different phase from the reactants, typically solid catalysts in a liquid or gas phase reaction. This approach offers significant advantages, including ease of separation of the catalyst from the reaction mixture, which simplifies downstream processing and allows for catalyst recycling. The synthesis of furfuryl acetate has been actively investigated using various heterogeneous catalysts, particularly solid acid catalysts.
Solid Acid Catalysts (e.g., Sulfated Zirconia, Zeolites, Mesoporous Materials, Silicoaluminophosphates)
Solid acid catalysts are a prominent class of heterogeneous catalysts employed in the esterification of furfuryl alcohol with acetic acid rsc.orgx-mol.com. These materials possess acidic sites that can catalyze the reaction. Various types of solid acids have been explored for this transformation.
Sulfated zirconia (SZr) has been identified as a highly effective catalyst for the synthesis of furfuryl acetate, exhibiting high yields rsc.orgx-mol.comresearchgate.net. Zeolites, such as SAPO-11 and Y-Zeolite, and mesoporous materials like Al-SBA-15, have also been investigated and shown catalytic activity rsc.orgx-mol.comsci-hub.se. Silicoaluminophosphates (SAPOs) are another class of materials explored for this reaction rsc.orgx-mol.com. The catalytic performance of these materials is influenced by their physicochemical properties, including porosity, the strength and amount of acidity, topology, and material stability rsc.orgx-mol.com.
Research findings indicate that sulfated zirconia can achieve a high furfuryl acetate yield of 95% under specific conditions rsc.orgx-mol.com. Other catalysts like SAPO-11 and Al-SBA-15 also demonstrated good activity rsc.orgx-mol.com. The acidity of the catalyst, particularly the presence of Brønsted acid sites, plays a crucial role in the selective synthesis of furfuryl acetate sci-hub.se.
Here is a table summarizing some reported catalyst performance in the esterification of furfuryl alcohol with acetic acid:
| Catalyst | Furfuryl Alcohol Conversion (%) | Furfuryl Acetate Selectivity (%) | Furfuryl Acetate Yield (%) | Reference |
| Sulfated Zirconia | High | High | 95 | rsc.orgx-mol.com |
| SAPO-11 | Good | Good | - | rsc.orgx-mol.com |
| Al-SBA-15 | Good | Good | - | rsc.orgx-mol.com |
| Fe-DTP@ZIF-8 | High | - | - | rsc.orgresearchgate.net |
| Amberlyst-15 | Near completion | 92 | - | sci-hub.se |
| HZSM-5 | Near completion | 66 | - | sci-hub.se |
Note: Yields and selectivities can vary significantly based on specific reaction conditions (temperature, time, reactant ratio, catalyst loading, etc.) used in each study.
Metal-organic frameworks (MOFs) have also been explored as heterogeneous catalysts for transformations of biomass-derived furans, including furfuryl alcohol acs.org. Iron-exchanged dodecatungstophosphoric acid encapsulated inside ZIF-8 (Fe-DTP@ZIF-8) has shown high activity in the esterification of furfuryl alcohol and acetic acid, attributed to its high surface area and acidity rsc.orgresearchgate.net.
Comprehensive characterization of solid acid catalysts is essential to understand their physical and chemical properties and correlate them with catalytic performance. Several techniques are commonly employed for this purpose.
Ammonia (B1221849) Temperature-Programmed Desorption (NH3-TPD) is used to quantify the amount and strength of acid sites on the catalyst surface rsc.orgrsc.orgresearchgate.netnih.govnih.govacs.orgresearchgate.netresearchgate.net. By measuring the amount of ammonia desorbed at different temperatures, information about weak, moderate, and strong acid sites can be obtained researchgate.net.
Powder X-ray Diffraction (PXRD) provides information about the crystalline structure and phases present in the catalyst rsc.orgrsc.orgresearchgate.netnih.govnih.govacs.orgresearchgate.netamazonaws.com. It can confirm the retention of the catalyst's structure after synthesis or reaction rsc.orgresearchgate.netresearchgate.net.
Fourier Transform Infrared Spectroscopy (FTIR), often coupled with the adsorption of probe molecules like pyridine, is used to distinguish between Brønsted and Lewis acid sites and to identify functional groups on the catalyst surface rsc.orgrsc.orgresearchgate.netnih.govnih.govresearchgate.netresearchgate.netrsc.orgscience.gov. Pyridine adsorption followed by FTIR can provide insights into the nature and strength of acidic sites researchgate.net.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is utilized to determine the elemental composition of the catalyst, particularly the loading of active metal species or the presence of impurities rsc.orgnih.govnih.govacs.orgresearchgate.netamazonaws.com.
Nitrogen Sorption (N2 Sorption), including BET and BJH analysis, is used to determine the surface area, pore volume, and pore size distribution of porous catalysts like zeolites and mesoporous materials rsc.orgnih.govnih.govacs.orgresearchgate.netresearchgate.netamazonaws.comrsc.orgscience.gov. These properties are crucial as they affect the accessibility of active sites to reactants researchgate.net.
Scanning Electron Microscopy (SEM) and High-Resolution Transmission Electron Microscopy (HRTEM) provide images of the catalyst's morphology, particle size, and dispersion of active components rsc.orgrsc.orgresearchgate.netnih.govnih.govacs.orgresearchgate.netamazonaws.com. HRTEM can offer detailed structural information at the nanoscale acs.org.
Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the catalyst and to quantify the amount of adsorbed species or the loss of mass upon heating, which can be related to coke formation or decomposition rsc.orgrsc.orgresearchgate.netnih.govnih.govacs.org.
Density Functional Theory (DFT) calculations are powerful computational tools used to complement experimental studies in understanding the reaction mechanism and identifying the active sites on the catalyst surface rsc.orgx-mol.comresearchgate.netrsc.org. DFT can provide insights into the adsorption energies of reactants, intermediates, and products, as well as the energy barriers for different reaction steps.
By integrating experimental outcomes with DFT studies, researchers aim to develop correlations between the energetic properties of active sites and the observed catalytic activity rsc.orgx-mol.com. DFT calculations can help elucidate how reactants interact with the catalyst surface and the most favorable reaction pathways. For example, DFT has been used to explain the excellent catalytic activity of sulfated zirconia, SAPO-11, and Al-SBA-15 in furfuryl acetate synthesis by examining the adsorption energies of various species on these catalysts rsc.orgx-mol.com. A correlation has been developed between the hydrogen removal energy obtained from DFT and the catalytic performance of different solid catalysts rsc.orgx-mol.com.
Kinetic modeling is employed to describe the rate of the esterification reaction and to gain a deeper understanding of the reaction mechanism. The Langmuir-Hinshelwood–Hougen-Watson (LHHW) mechanism is a commonly used model in heterogeneous catalysis that considers the adsorption of reactants onto the catalyst surface, surface reaction, and desorption of products rsc.orgresearchgate.netrsc.orgresearchgate.netbham.ac.uk.
By fitting experimental kinetic data to LHHW models, parameters such as adsorption constants and surface reaction rate constants can be determined. Activation energy calculations provide information about the energy barrier that must be overcome for the reaction to occur. Studies have developed kinetic models based on the LHHW mechanism for the esterification of furfuryl alcohol and acetic acid catalyzed by solid acids researchgate.netrsc.orgresearchgate.net. Activation energies for the esterification reaction and competing side reactions, such as the self-etherification of furfuryl alcohol, can be calculated researchgate.netrsc.orgresearchgate.net. These calculations can reveal that the esterification reaction is significantly faster than side reactions under certain conditions researchgate.netrsc.orgresearchgate.net.
For instance, a study using Fe-DTP@ZIF-8 catalyst reported activation energies of 38.6 kJ/mol for esterification and 65.2 kJ/mol for the self-etherification of furfuryl alcohol, indicating that the esterification is faster rsc.orgresearchgate.net. Another study reported activation energies of 7.85 kcal/mol (approximately 32.8 kJ/mol) for esterification and 13.58 kcal/mol (approximately 56.8 kJ/mol) for self-etherification researchgate.net.
Here is a table summarizing reported activation energies:
| Reaction | Activation Energy (kJ/mol) | Activation Energy (kcal/mol) | Reference |
| Esterification | 38.6 | - | researchgate.netrsc.orgresearchgate.net |
| Self-etherification | 65.2 | - | researchgate.netrsc.orgresearchgate.net |
| Esterification | ~32.8 | 7.85 | researchgate.net |
| Self-etherification | ~56.8 | 13.58 | researchgate.net |
Note: Conversion between kJ/mol and kcal/mol is approximately 1 kcal = 4.184 kJ. Minor differences in reported values may be due to different catalysts and experimental conditions.
Influence of Catalyst Properties (e.g., Porosity, Acidity, Topology, Stability) on Catalytic Performance
The catalytic performance in the synthesis of furfuryl acetate is significantly influenced by the physicochemical properties of the catalyst, including its porosity, acidity (strength and amount), topology, and stability. rsc.orgx-mol.com Studies investigating various solid acid catalysts such as zeolites, mesoporous materials, ion-exchanged macro reticular resins, and silicoalumino phosphates have highlighted the importance of these properties. rsc.orgx-mol.com
Characterization techniques such as Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FTIR) spectroscopy, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), N₂ adsorption-desorption, Ammonia Temperature-Programmed Desorption (NH₃-TPD), and Scanning Electron Microscopy (SEM) are employed to correlate these properties with catalytic activity. rsc.org For instance, sulfated zirconia has been identified as a high-performing catalyst, exhibiting a furfuryl acetate yield of 95% at low catalyst loading and reactant mole ratio, along with good recyclability. rsc.orgx-mol.com The superior performance of sulfated zirconia is attributed to factors such as higher sulfur content, larger pores, and stronger acid sites, which contribute to its robustness and resistance to leaching of sulfonic groups. researchgate.net
The acidity of the catalyst, particularly the strength and density of acid sites, plays a crucial role in the esterification reaction. acs.org For example, in the context of converting furfuryl alcohol to ethyl levulinate (a related furanic compound transformation), the catalytic efficiency of mesostructured metal-organic frameworks (MOFs) was found to be a function of the sulfonic acid-site density. acs.org Similarly, the amount and strength of Brønsted acidity in zeolite catalysts have been shown to be important for the transformation of furfuryl alcohol. sci-hub.se
Porosity and textural properties also impact catalytic activity by influencing the accessibility of active sites to the reactants. acs.org Increased mesostructure in catalysts can enhance the effective approachability of the catalytic sites. acs.org Studies on the alcoholysis of furfuryl alcohol over silica-supported sulfonic acid catalysts with tuned mesopore diameters (ranging from 3.8 to 13.7 nm) have demonstrated that pore size significantly affects catalyst activity and durability. nih.gov
Catalyst stability is another critical factor for practical applications. Catalysts with high thermal stability are desirable, especially as regeneration at high temperatures is often employed. sci-hub.se
Hydrogen Removal Energy as a Correlation to Catalytic Activity
A novel method has been developed to correlate the hydrogen removal energy of catalysts, obtained from Density Functional Theory (DFT) studies, with their catalytic performance. rsc.orgx-mol.comresearchgate.net This approach has shown a good correlation with the catalytic activity of distinctly different solid catalysts used in the selective synthesis of furfuryl acetate. rsc.orgx-mol.com The excellent catalytic activity of top-performing catalysts like sulfated zirconia, SAPO-11, and Al-SBA-15 has been explained using the adsorption energies of various species on the catalyst surface, as determined by DFT studies. rsc.orgx-mol.com
Bifunctional Metal-Based Nanohybrid Catalysts (e.g., RHSiO2-Cu-Al-Mg)
Bifunctional catalysts, possessing both acid and metal sites, are crucial for one-pot reactions that involve sequential steps, such as the conversion of furfural (B47365) to furfuryl acetate via hydrogenation-esterification. um.edu.myresearchgate.netresearchgate.net A notable example is the bifunctional rice husk-derived SiO₂-Cu-Al-Mg (RHSiO₂-Cu-Al-Mg) nanohybrid catalyst. um.edu.myresearchgate.netresearchgate.netnanobioletters.com This catalyst has been successfully employed in the one-pot hydrogenation-esterification of furfural to furfuryl acetate. um.edu.myresearchgate.netresearchgate.net
The RHSiO₂-Cu-Al-Mg catalyst contains an optimal balance of acid and redox sites, as confirmed by characterization techniques like NH₃-TPD and H₂-TPR. um.edu.myresearchgate.net The addition of magnesium (Mg) plays a vital role in tailoring the acidity of the catalyst, promoting the in-situ esterification of furfuryl alcohol with acetic acid to produce furfuryl acetate. um.edu.myresearchgate.net This catalyst has demonstrated superior performance compared to various noble metal/silica-based catalysts in the one-pot conversion of furfural to furfuryl acetate. um.edu.myresearchgate.net The design of such bifunctional heterogeneous catalysts offers promising opportunities for the efficient production of bio-derived chemicals. um.edu.myresearchgate.netum.edu.my
Microwave-Assisted Synthesis
Microwave irradiation has been explored as an alternative heating method in organic synthesis, offering potential advantages such as reduced reaction times and improved yields. cem.com While direct studies on the microwave-assisted synthesis of furfuryl acetate following the specific outline were not prominently found, microwave irradiation has been successfully applied in related furan (B31954) chemistry, such as the condensation of furfural and its derivatives with active methylene (B1212753) compounds, and the synthesis of furan derivatives. researchgate.net Microwave-assisted techniques have also been investigated for the preparation of heterogeneous catalysts and in catalytic hydrogenation processes relevant to biomass conversion. mdpi.com The use of microwave irradiation in conjunction with specific catalysts could potentially offer a more efficient route for furfuryl acetate synthesis.
Recyclability and Stability of Catalytic Systems
The recyclability and stability of catalytic systems are essential for the economic viability and environmental sustainability of chemical processes. rsc.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net For the synthesis of furfuryl acetate, particularly via acid-catalyzed esterification, catalyst deactivation due to factors like leaching of active sites or deposition of carbonaceous species (humin formation) can be a challenge. acs.orgnih.gov
Sulfated zirconia catalysts have shown good recyclability in the synthesis of furfuryl acetate via esterification. rsc.orgx-mol.com Similarly, some sulfonated solid acid catalysts have demonstrated stability and reusability over multiple cycles in the ethanolysis of furfuryl alcohol to ethyl levulinate, with the acidic nature and porosity properties remaining largely unchanged. acs.org However, a decrease in catalytic activity upon recycling can occur, sometimes attributed to the accumulation of humins within the catalyst pores. nih.gov Studies evaluating the role of catalyst pore diameter have shown that pore size can significantly affect catalyst durability and deactivation via humin accumulation. nih.gov
Bifunctional catalysts, such as the RHSiO₂-Cu-Al-Mg catalyst used in the one-pot conversion of furfural to furfuryl acetate, also need to exhibit good stability and recyclability for practical application. researchgate.netresearchgate.net Research in related catalytic systems for biomass conversion highlights the importance of developing durable catalysts with stable active sites. sci-hub.seresearchgate.net
Influence of Reaction Parameters (e.g., Temperature, Time, Reactant Mole Ratio, Catalyst Loading, Solvent)
Various reaction parameters significantly influence the yield and selectivity of furfuryl acetate synthesis. These include temperature, reaction time, reactant mole ratio, catalyst loading, and the choice of solvent. researchgate.netresearchgate.net
Studies on the esterification of furfuryl alcohol have investigated the effect of these parameters to optimize reaction conditions. For instance, the amount of catalyst loading has a pronounced effect on selectivity; increasing catalyst loading can initially enhance selectivity but excessive amounts may lead to unwanted by-product formation. sci-hub.sersc.org The reactant mole ratio, particularly the ratio of furfuryl alcohol to the acylating agent (e.g., acetic acid), is also a critical factor influencing the conversion and yield. rsc.orgx-mol.comsci-hub.se
Reaction temperature affects both the reaction rate and selectivity. Higher temperatures generally increase conversion rates, but can also promote side reactions, leading to a decrease in the selectivity towards furfuryl acetate. rsc.orgconicet.gov.ar Reaction time is another important parameter, with optimal times needed to achieve high conversion and yield while minimizing side reactions. rsc.orgacs.org
The choice of solvent can impact reactant solubility, catalyst dispersion, and reaction pathways. researchgate.netrsc.orgacs.org While the specific influence of different solvents on furfuryl acetate synthesis wasn't detailed in the provided snippets, studies on related biomass conversions highlight the importance of solvent selection for efficient reaction and product separation. acs.org For example, biphasic solvent systems have been used to improve product yield and simplify separation in the conversion of xylan (B1165943) to furfural. acs.org
Detailed research findings often involve optimizing these parameters through systematic studies to achieve the highest furfuryl acetate yield and selectivity for a given catalytic system.
Alternative Synthetic Routes to Furfuryl Acetate
While the primary route to furfuryl acetate discussed involves the esterification of furfuryl alcohol, alternative synthetic strategies also exist. One such route is the one-pot conversion of furfural to furfuryl acetate, which typically involves a tandem hydrogenation-esterification process. um.edu.myresearchgate.netresearchgate.net This route requires bifunctional catalysts capable of catalyzing both the hydrogenation of furfural to furfuryl alcohol and the subsequent esterification of furfuryl alcohol with acetic acid. um.edu.myresearchgate.netresearchgate.net
Another alternative approach is the alkoxycarbonylation of furfuryl alcohol. mdpi.comunive.it This method, often catalyzed by palladium complexes, involves the reaction of furfuryl alcohol with carbon monoxide and an alcohol (e.g., methanol) to directly form furfuryl acetate. mdpi.comunive.it This one-pot strategy offers a potentially more sustainable alternative to multi-step processes. mdpi.comunive.it Studies on palladium-catalyzed alkoxycarbonylation of furfuryl alcohol have shown high yields of furfuryl acetate under relatively mild reaction conditions. mdpi.comunive.it
Palladium-Catalyzed Alkoxycarbonylation of Furfuryl Alcohol
The palladium-catalyzed alkoxycarbonylation of halo-free alkylaryl and furanyl alcohols presents a sustainable route for synthesizing their corresponding acetates. mdpi.comunive.it This one-pot strategy is considered an appealing and sustainable alternative to conventional methods, potentially reducing process complexity, reagent and purification costs, and solvent consumption. unive.it
Research has demonstrated the successful transformation of furfuryl alcohol into furfuryl acetate using this method with yields exceeding 96%. mdpi.comunive.itresearchgate.netdntb.gov.ua These high yields were achieved under relatively mild reaction conditions, including a catalyst load of 0.01-5 mol%, CO pressure of 2-5 bar, a temperature of 130 °C, and reaction times ranging from 4 to 18 hours. mdpi.comunive.itresearchgate.netdntb.gov.ua Furfuryl alcohol is a particularly interesting substrate as it is a lignocellulosic-derived building block, aligning this synthetic approach with the use of sustainable, biomass-derived resources. mdpi.comunive.itresearchgate.net The reaction typically involves a homogeneous palladium catalyst, an activator such as isopropenyl acetate (IPAc) or dimethyl carbonate (DMC), and a base like Cs2CO3. mdpi.comunive.itresearchgate.netdntb.gov.ua
Transesterification Reactions Involving Furfuryl Acetate
Transesterification is another method applicable to the synthesis of furfuryl acetate or the synthesis of other furfuryl esters using furfuryl alcohol. The transesterification of an alkyl ester with furfuryl alcohol can yield furfuryl acetate. One study describes the synthesis of a furfuryl ester through the transesterification reaction between an alkyl ester and an excess of furfuryl alcohol in the presence of potassium carbonate. google.com In this specific example, using ethyl acetate and furfuryl alcohol with potassium carbonate as the catalyst at 50°C for 3 hours resulted in a 92% yield of a furfuryl ester. google.com The use of solid potassium carbonate for the transesterification of methyl and ethyl esters with furfuryl alcohol has been noted for providing excellent yields and the absence of side reactions at temperatures below 60°C. researchgate.net This solid-liquid dual-phase procedure may be applicable on a larger scale. researchgate.net
Transesterification reactions can be catalyzed by acids, bases, or enzymes. thebrpi.org The use of furfuryl alcohol as an alcohol source in the transesterification of commercially available cooking oils with K2CO3 and a room-temperature ionic liquid catalyst has also been explored, yielding fatty acid furfuryl ester mixtures. thebrpi.org
Enzymatic Synthesis of Furfuryl Acetate
Enzymatic synthesis, particularly utilizing lipases, offers a biocatalytic approach for the production of furfuryl acetate, potentially providing benefits over traditional acid catalysts. researchgate.net Research has investigated the synthesis of furfuryl acetate using immobilized Burkholderia cepacia (BCL) lipase (B570770). nih.gov Various lipases immobilized on hybrid polymer matrices like hydroxypropyl methyl cellulose (B213188) (HPMC) and poly vinyl alcohol (PVA) have been screened, with HPMC:PVA:BCL identified as a robust biocatalyst. nih.gov
Optimization of reaction conditions using response surface methodology has shown that high yields of furfuryl acetate can be achieved enzymatically. nih.gov For instance, a study reported a 99.98% yield in 3 hours under optimal conditions: a molar ratio of 1:2 of furfuryl alcohol to acyl donor, a temperature of 50°C, and a catalyst loading of 30mg in 3mL of toluene (B28343) as a non-aqueous medium. nih.gov Kinetic studies suggest the reaction follows an ordered bi-bi model. nih.gov Molecular docking studies have indicated that the reaction likely proceeds via acylation of the active serine site of the lipase, with a strong hydrogen bond forming between the substrate and the histidine site. nih.gov The immobilized catalyst has also demonstrated recyclability over several cycles. nih.gov
Enzymatic esterification of furfuryl alcohol with various fatty acids using commercially available Novozym 435 has also been reported, showing high conversion rates for certain fatty acids. researchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Furfuryl acetate | 12170 |
| Furfuryl alcohol | 31202 |
| Acetic acid | 176 |
| Potassium carbonate | 10496 |
| Ethyl acetate | 8855 |
Furfuryl acetate, an ester derived from furfuryl alcohol and acetic acid, is an organic compound with the chemical formula C7H8O3. ontosight.ai It is also known as 2-furanmethanol acetate. ontosight.ai Furfuryl acetate holds significance in various fields, including chemistry, biology, and pharmacology. ontosight.ai It is utilized in the flavor and fragrance industry due to its distinct fruity and floral odor. ontosight.ai Furthermore, its derivatives are being investigated for potential biological activities. ontosight.ai
The synthesis of furfuryl acetate can be achieved through several methods, each offering different advantages and applications.
Palladium-Catalyzed Alkoxycarbonylation of Furfuryl Alcohol
The palladium-catalyzed alkoxycarbonylation of halo-free alkylaryl and furanyl alcohols presents a sustainable route for synthesizing their corresponding acetates. mdpi.comunive.it This one-pot strategy is considered an appealing and sustainable alternative to conventional methods, potentially reducing process complexity, reagent and purification costs, and solvent consumption. unive.it
Research has demonstrated the successful transformation of furfuryl alcohol into furfuryl acetate using this method with yields exceeding 96%. mdpi.comunive.itresearchgate.netdntb.gov.ua These high yields were achieved under relatively mild reaction conditions, including a catalyst load of 0.01-5 mol%, CO pressure of 2-5 bar, a temperature of 130 °C, and reaction times ranging from 4 to 18 hours. mdpi.comunive.itresearchgate.netdntb.gov.ua Furfuryl alcohol is a particularly interesting substrate as it is a lignocellulosic-derived building block, aligning this synthetic approach with the use of sustainable, biomass-derived resources. mdpi.comunive.itresearchgate.net The reaction typically involves a homogeneous palladium catalyst, an activator such as isopropenyl acetate (IPAc) or dimethyl carbonate (DMC), and a base like Cs2CO3. mdpi.comunive.itresearchgate.netdntb.gov.ua
Transesterification Reactions Involving Furfuryl Acetate
Transesterification is another method applicable to the synthesis of furfuryl acetate or the synthesis of other furfuryl esters using furfuryl alcohol. The transesterification of an alkyl ester with furfuryl alcohol can yield furfuryl acetate. One study describes the synthesis of a furfuryl ester through the transesterification reaction between an alkyl ester and an excess of furfuryl alcohol in the presence of potassium carbonate. google.com In this specific example, using ethyl acetate and furfuryl alcohol with potassium carbonate as the catalyst at 50°C for 3 hours resulted in a 92% yield of a furfuryl ester. google.com The use of solid potassium carbonate for the transesterification of methyl and ethyl esters with furfuryl alcohol has been noted for providing excellent yields and the absence of side reactions at temperatures below 60°C. researchgate.net This solid-liquid dual-phase procedure may be applicable on a larger scale. researchgate.net
Transesterification reactions can be catalyzed by acids, bases, or enzymes. thebrpi.org The use of furfuryl alcohol as an alcohol source in the transesterification of commercially available cooking oils with K2CO3 and a room-temperature ionic liquid catalyst has also been explored, yielding fatty acid furfuryl ester mixtures. thebrpi.org
Enzymatic Synthesis of Furfuryl Acetate
Enzymatic synthesis, particularly utilizing lipases, offers a biocatalytic approach for the production of furfuryl acetate, potentially providing benefits over traditional acid catalysts. researchgate.net Research has investigated the synthesis of furfuryl acetate using immobilized Burkholderia cepacia (BCL) lipase. nih.gov Various lipases immobilized on hybrid polymer matrices like hydroxypropyl methyl cellulose (HPMC) and poly vinyl alcohol (PVA) have been screened, with HPMC:PVA:BCL identified as a robust biocatalyst. nih.gov
Optimization of reaction conditions using response surface methodology has shown that high yields of furfuryl acetate can be achieved enzymatically. nih.gov For instance, a study reported a 99.98% yield in 3 hours under optimal conditions: a molar ratio of 1:2 of furfuryl alcohol to acyl donor, a temperature of 50°C, and a catalyst loading of 30mg in 3mL of toluene as a non-aqueous medium. nih.gov Kinetic studies suggest the reaction follows an ordered bi-bi model. nih.gov Molecular docking studies have indicated that the reaction likely proceeds via acylation of the active serine site of the lipase, with a strong hydrogen bond forming between the substrate and the histidine site. nih.gov The immobilized catalyst has also demonstrated recyclability over several cycles. nih.gov
Enzymatic esterification of furfuryl alcohol with various fatty acids using commercially available Novozym 435 has also been reported, showing high conversion rates for certain fatty acids. researchgate.net
Reaction Mechanisms and Theoretical Chemistry of Furfuryl Acetate
Pyrolysis Reaction Mechanisms of Furfuryl Acetate (B1210297)
The pyrolysis of furfuryl acetate involves complex transformations leading to the formation of various products. Theoretical studies have shed light on the potential reaction pathways and the energetic landscape of these processes.
Multistep Processes and Transition States (e.g., [3+3] Rearrangements, Hydrogen α-Elimination)
The pyrolysis of furfuryl acetate has been investigated computationally, revealing a multistep process. This process is proposed to involve two [3+3] sigmatropic rearrangements followed by a hydrogen α-elimination step. These steps proceed through cyclic 5-membered transition states. The hydrogen α-elimination step has been identified as the rate-limiting step for the pyrolysis of both furfuryl acetate and furfuryl benzoate. researchgate.netresearchgate.net The pyrolysis of esters, in general, can produce olefins and may benefit from fewer side reactions like rearrangement and isomerization compared to other routes. researchgate.net
Computational Studies on Reaction Force Formalism and Electronic Activity
Computational studies utilizing the reaction force formalism have provided deeper insights into the transition state formation during furfuryl acetate pyrolysis. This analysis indicates that the transition state is formed in two distinct stages. The initial stage is characterized by the weakening of the C─O bond. The subsequent stage involves the transfer of a hydrogen atom from a carbon atom to its nearest oxygen atom. researchgate.netresearchgate.net The formation of the H─O bond has been determined to be the primary contributor to the electronic activity occurring during the transition state formation, as suggested by reaction electronic flux analysis. researchgate.netresearchgate.net The reaction force and reaction electronic flux are valuable tools for rationalizing chemical reaction mechanisms in terms of electronic events occurring along the reaction coordinate, including bond weakening/breaking and strengthening/forming. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) Calculations for Charge Distribution Analysis
Natural Bond Orbital (NBO) calculations have been employed to analyze the charge distribution changes during the pyrolysis of furfuryl acetate. These calculations have shown that the most significant changes in charge distribution occur around the oxygen and hydrogen atoms involved in the reaction. researchgate.netresearchgate.net NBO analysis, in conjunction with reaction electronic flux, can provide a comprehensive picture of the reaction mechanism in terms of the chemical events driving the process at different stages. researchgate.net
Degradation Pathways and Mechanisms
Furfuryl acetate can undergo degradation in various matrices, leading to the formation of different compounds. The mechanisms involved in these degradation processes are influenced by the chemical environment.
Formation of Furfuryl Ethyl Ether from Furfuryl Acetate in Complex Matrices (e.g., Beer)
In complex matrices such as beer, furfuryl ethyl ether (2-FEE) can be formed from furfuryl acetate. Studies have indicated that 2-FEE contributes to the astringent stale flavor in beer. jst.go.jptandfonline.com The formation of 2-FEE in beer is considered to occur via furfuryl acetate. tandfonline.com Experiments involving the addition of furfuryl acetate and furfuryl alcohol to ethanol (B145695) solutions or beer suggest that 2-FEE is generated by the reaction between ethanol and furfuryl alcohol, with the latter being formed through the hydrolysis of furfuryl acetate during beer storage. jst.go.jptandfonline.com While furfuryl alcohol might also form via the Maillard reaction, furfuryl acetate is thought to be produced from furfuryl alcohol and acetic acid during beer fermentation. tandfonline.com The formation rate of 2-FEE in beer is proportional to the concentration of its precursors, ethanol and furfuryl alcohol. agraria.com.br
Protonation and SN2-Substitution Mechanisms
The formation of furfuryl ethyl ether from furfuryl acetate in beer is proposed to occur through an acid-catalyzed mechanism involving protonation followed by an SN2-substitution. nih.govacs.orgresearchgate.netchegg.comaskfilo.com The mechanism likely involves the protonation of either furfuryl alcohol or furfuryl acetate. nih.govacs.orgresearchgate.netresearchgate.netscience.gov This is followed by an SN2-substitution where the nucleophilic ethanol displaces the leaving group (either water from protonated furfuryl alcohol or acetic acid from protonated furfuryl acetate). nih.govacs.orgresearchgate.netscience.gov In beer, the concentration of other nucleophiles is low relative to that of ethanol, supporting the hypothesized SN2 mechanism over an SN1 mechanism. chegg.com
Pseudo-First-Order Reaction Kinetics and Predictive Models
The degradation of certain compounds, including some related to furan (B31954) derivatives, can follow pseudo-first-order kinetics under specific conditions. This kinetic model is often used when the concentration of one reactant is significantly higher than the other, remaining essentially constant throughout the reaction, or when the reaction is catalyzed science.govscience.gov.
In the context of furfuryl acetate, research into the formation of furfuryl ethyl ether, a compound potentially derived from furfuryl acetate or furfuryl alcohol, has shown pseudo-first-order reaction kinetics in complex matrices like beer during storage acs.orgresearchgate.net. Predictive models based on this kinetic behavior have demonstrated a close correlation between predicted values and the actual concentration evolution of furfuryl ethyl ether over time acs.orgresearchgate.net.
Influence of Environmental Factors (e.g., pH, Temperature, Alcohol Content, Sulfite) on Degradation Kinetics
Environmental factors play a significant role in the degradation kinetics of furan derivatives, including those structurally related to furfuryl acetate. Studies on the formation of furfuryl ethyl ether, which can involve furfuryl acetate as a precursor, highlight the impact of several environmental parameters acs.orgresearchgate.net.
Lower pH, darker color, and higher alcohol content have been identified as factors that enhance the formation of furfuryl ethyl ether acs.orgresearchgate.net. Conversely, the presence of sulfite (B76179) has been shown to clearly reduce the formation of this compound acs.orgresearchgate.net. These findings suggest that the stability and degradation pathways of furfuryl acetate and related compounds are highly sensitive to the chemical environment, particularly in complex systems like food and beverages acs.orgagraria.com.br. The effect of pH on the kinetics of furan compound reactions has also been observed in studies involving furfuryl alcohol and singlet oxygen, although in that specific case, the reaction rate constant showed no pH dependence rsc.org.
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms at a molecular level, providing insights into energy profiles, transition states, and interactions between molecules and surfaces youtube.comresearchgate.net. While direct studies specifically detailing quantum chemical calculations for furfuryl acetate reactions are less prevalent in the search results, related studies on furan derivatives and ester pyrolysis provide relevant insights into the types of calculations applied.
Theoretical studies on the pyrolysis of furfuryl acetate have been conducted using quantum chemical methods to evaluate the reaction mechanism researchgate.net. These calculations can help elucidate the step-by-step process, including the formation of transition states and the energetic favorability of different pathways researchgate.net.
Adsorption Energies of Reactants and Intermediates on Catalyst Surfaces
DFT calculations are frequently used to determine the adsorption energies of reactants and intermediates on catalyst surfaces youtube.comarxiv.org. This is crucial for understanding heterogeneous catalysis, where reactions occur on the surface of a catalyst youtube.comacs.orgacs.org.
Studies involving the conversion of furfural (B47365) (a related furan compound) to furfuryl alcohol over metal-organic frameworks have utilized DFT to calculate adsorption energies of various species on the catalyst surface acs.org. These calculations help in understanding how molecules interact with the catalyst, which adsorption configurations are preferred, and how strongly they bind arxiv.orgacs.orgacs.org. For instance, the interaction strength of furanic compounds with different metals has been investigated through adsorption mode analysis based on DFT calculations acs.org.
Energy Barrier Determination for Reaction Steps
Quantum chemical calculations are also essential for determining the energy barriers of individual reaction steps researchgate.netresearchgate.netwikipedia.orgchemrxiv.org. The energy barrier, or activation energy, is a critical parameter that dictates the rate of a reaction chemrxiv.org. By calculating these barriers, researchers can identify the rate-limiting step in a reaction pathway and understand why certain reactions proceed faster than others researchgate.netresearchgate.netchemrxiv.org.
In the theoretical study of furfuryl acetate pyrolysis, energy barriers for the proposed reaction steps were evaluated using quantum chemical methods to understand the multi-step degradation process researchgate.net. Similarly, DFT calculations have been used to determine activation energies for reactions involving furan compounds on catalyst surfaces, providing insights into the kinetic favorability of different reaction pathways researchgate.netacs.orgcsic.es. For example, studies on furfural reduction on copper surfaces have used DFT to compute reaction energetics, including activation barriers for elementary steps researchgate.net.
Radical Polymerization of Vinyl Acetate in the Presence of Furan Derivatives
Furan compounds are known to influence the radical polymerization of various monomers, often acting as retarders or inhibitors scielo.brrevistapolimeros.org.brscielo.brrevistapolimeros.org.br. Studies have specifically investigated the effect of furan derivatives on the radical polymerization of vinyl acetate scielo.brrevistapolimeros.org.brscielo.brrevistapolimeros.org.br.
The furan ring, particularly the carbon at the C-5 position, is suggested as a preferred site for the addition of macroradicals, which can lead to the termination or retardation of the polymerization chain scielo.brrevistapolimeros.org.br. The presence of substituents on the furan ring can also influence their inhibitory strength scielo.brrevistapolimeros.org.br.
Inhibited Radical Polymerization Kinetics
The presence of furan derivatives in the radical polymerization of vinyl acetate typically leads to inhibited kinetics scielo.brrevistapolimeros.org.brscielo.brrevistapolimeros.org.br. This means that the rate of polymerization is reduced compared to the polymerization without the furan compound scielo.brrevistapolimeros.org.br.
Kinetic studies have been conducted to quantify the inhibition effect of various furan compounds on vinyl acetate polymerization initiated by agents like AIBN scielo.brrevistapolimeros.org.brscielo.brrevistapolimeros.org.br. These studies often involve measuring inhibition times and estimating transfer reaction constants to compare the strength of different inhibitors scielo.brrevistapolimeros.org.br. The mechanism of inhibition is thought to involve degradative transfer reactions between the growing polymer radical and the furan compound, which can form less reactive radicals, thereby slowing down or stopping the polymerization chain scielo.brrevistapolimeros.org.br. Modelling of these systems has allowed for the estimation of kinetic parameters for the furan inhibitors scielo.brrevistapolimeros.org.br.
Macroradical Degradative Transfer Reactions
While detailed studies specifically on the macroradical degradative transfer reactions of furfuryl acetate as a monomer undergoing radical polymerization are not extensively detailed in the provided search results, the concept of macroradical degradative transfer is highly relevant in polymerization systems involving furan compounds. Research on the inhibited radical polymerization of vinyl acetate in the presence of various furan derivatives highlights the importance of macroradical degradative transfer to the furan compounds as a significant reaction pathway that inhibits polymerization. periodikos.com.brscielo.brresearchgate.net In these systems, the furan compound acts as a retarder or inhibitor by reacting with the propagating macroradical. periodikos.com.brscielo.brrevistapolimeros.org.br
Studies on the polycondensation of furfuryl acetate have indicated that degradative transfer reactions can occur, and these reactions hindered the growth of higher molecular weights in the resulting polymer. dokumen.pub This suggests that even in step-growth polymerization contexts, radical processes involving degradative transfer can play a role and impact polymer chain growth.
Research on the photopolymerization of furfuryl methacrylate, another furan-containing monomer, also discusses intermolecular degradative transfer and its role in the development of crosslinking and the formation of pendant groups on the polymer chains. researchgate.net While specific kinetic parameters and detailed mechanisms for macroradical degradative transfer reactions of furfuryl acetate itself are not provided in the search results, the general principle of furan rings participating in such transfer reactions with radicals is established in related systems.
Biological Activities and Biochemical Interactions of Furfuryl Acetate
Antimicrobial Effects and Mechanisms
Furan (B31954) natural derivatives, including compounds structurally related to furfuryl acetate (B1210297), have demonstrated antimicrobial activity. This activity is thought to occur through mechanisms such as the selective inhibition of microbial growth and the modification of microbial enzymes. researchgate.net The presence of the furan ring in these derivatives is suggested to strongly influence their biological activity. nih.gov
Anti-inflammatory Properties and Molecular Pathways
Furan natural derivatives have exhibited anti-inflammatory effects through various mechanisms. nih.gov These include the suppression of inflammatory mediators, antioxidant activity, and the regulation of signaling pathways. researchgate.netnih.gov
Suppression of Inflammatory Mediators (e.g., O₂, NO, PGE₂)
Studies on furan derivatives have indicated their ability to suppress the production of key inflammatory mediators such as superoxide (B77818) anion (O₂), nitric oxide (NO), and prostaglandin (B15479496) E₂ (PGE₂). nih.gov For instance, certain dibenzofuran (B1670420) and benzofuran (B130515) derivatives have been shown to inhibit O₂ generation by human neutrophils and suppress NO production in macrophages stimulated by lipopolysaccharide (LPS). nih.gov Inhibition of PGE₂ synthesis by furanocoumarins, another class of furan derivatives, has also been observed, potentially through the inhibition of COX-2 and mPEGS expression. nih.gov
Antioxidant Activity (e.g., Hydroxyl and DPPH-free Radical Scavenging)
Furan natural derivatives possess effective antioxidant activities. researchgate.net Their antioxidant properties are demonstrated through the scavenging of free radicals, including hydroxyl and DPPH-free radicals. nih.gov Furanone derivatives, for example, are known as potent superoxide anion scavengers and inhibitors of lipid peroxidation. nih.gov
Regulation of Signaling Pathways (e.g., MAPK, PPAR-γ)
Furan natural derivatives can exert regulatory effects on various cellular activities by modifying signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway. researchgate.nettandfonline.com Activation of the MAPK pathway is involved in regulating various cell functions, including inflammation. mdpi.com PPAR-γ is a nuclear receptor that plays a significant role in regulating inflammation, lipid metabolism, and glucose metabolism. doc-developpement-durable.org
Role in Flavor Chemistry and Perception
Furfuryl acetate is recognized as a flavoring ingredient and plays a notable role in flavor chemistry and perception. fishersci.bethermofisher.in
Quantitative and Qualitative Analysis of Furfuryl Acetate in Complex Matrices
Quantitative and qualitative analysis of furfuryl acetate in complex matrices, such as food products, presents analytical challenges due to the complexity of the matrix and the potential presence of numerous volatile compounds. Headspace solid-phase microextraction (HS-SPME) is a well-established technique for the analysis of volatile organic compounds (VOCs), including furans like furfuryl acetate, in various matrices. acs.orgresearchgate.net Studies have utilized HS-SPME to compare quantitative results of VOCs, including furfuryl acetate, in standard mixtures at different extraction temperatures. acs.org
Chromatographic techniques, particularly gas chromatography (GC) and liquid chromatography (LC), coupled with various detectors, especially mass spectrometry (MS), are leading methods for the analysis of volatile compounds in complex matrices like foods and beverages. frontiersin.orgmdpi.com LC-MS/MS has demonstrated high sensitivity for detecting furanic compounds, including those related to furfuryl acetate metabolism, in complex mixtures. researchgate.net High-performance liquid chromatography with diode-array detection (HPLC-DAD) combined with an H+ ion exchange column has also shown potential for detecting chromophoric furanic compounds in biomass conversion products. researchgate.net The choice of analytical method often depends on factors such as instrument availability, cost, and the specific research objectives. mdpi.com
Biotransformation and Metabolism of Furfuryl Acetate Derivatives in Biological Systems
Furfuryl acetate is an ester that undergoes biotransformation in biological systems. The primary metabolic pathways involve hydrolysis and subsequent oxidation and conjugation reactions. inchem.org
Hydrolysis to Furfuryl Alcohol and Acetic Acid
Furfuryl esters, including furfuryl acetate, are expected to be hydrolyzed to their parent alcohol, furfuryl alcohol, and the corresponding carboxylic acid, acetic acid. inchem.org This hydrolysis is catalyzed by esterases, particularly carboxylesterases, with A-esterases being among the most important enzymes involved. inchem.org Studies have demonstrated the rapid hydrolysis of furfuryl alcohol esters by preparations of rat liver, rat intestinal mucosa, and rat blood. inchem.org While the rate of hydrolysis was slower in a human blood preparation compared to rat preparations, it was still faster than for some other esters with sterically hindered bonds. inchem.org The prediction that flavoring esters are rapidly and completely hydrolyzed is a basis for their safety assessment, although data on the hydrolysis of xenobiotic esters and the characterization of tissue esterases are limited. soton.ac.uk
Oxidation to Furoic Acid and Subsequent Conjugation Pathways (e.g., Glycine (B1666218) Conjugation)
Following hydrolysis of furfuryl acetate to furfuryl alcohol, furfuryl alcohol is subsequently oxidized to furfural (B47365), which is then further oxidized to 2-furoic acid. inchem.org This oxidative pathway is a major route of metabolism. inchem.org
The primary metabolic detoxication pathway for furoic acid involves the formation of a CoA thioester. inchem.org This thioester can then undergo conjugation with glycine and be excreted in the urine. inchem.orginchem.orgoup.com The glycine conjugate of furoic acid has been identified as a major metabolite in the urine of rats administered furfuryl esters orally, providing evidence that these esters are hydrolyzed in vivo to furfuryl alcohol, the precursor of furoic acid. inchem.org
A minor metabolic pathway reported in rodents involves the condensation of the furoic acid CoA thioester with acetyl CoA to form the CoA thioester of 2-furanacrylic acid. inchem.org 2-Furanacryloyl CoA is also conjugated with glycine and primarily excreted in the urine. inchem.org
In rats, studies with [14C]furfuryl alcohol or [14C]furfural at various oral doses showed that furoic acid was excreted mainly in the urine, predominantly as the glycine conjugate (73–80%), with a smaller percentage as free furoic acid (1–6%). inchem.org The glycine conjugate of furanacrylic acid accounted for 3–8% of the excretion in rats given furfural. inchem.org
Data on the urinary excretion of metabolites in rats after oral administration of [14C]furfural illustrates the prevalence of glycine conjugation:
| Metabolite | Percentage in Urine (Rats) |
| Furoic acid glycine conjugate | 73–80% |
| Free furoic acid | 1–6% |
| Furanacrylic acid glycine conjugate | 3–8% |
In mice given [14C]furfural, the glycine conjugates of furoic acid (65–89%) and furanacrylic acid (10–17%) were also the major metabolites excreted in urine within 24 hours. inchem.org
Mutagenicity and Carcinogenicity Studies of Furfuryl Acetate and Related Furanoids
Studies have investigated the mutagenic and carcinogenic potential of furfuryl acetate and related furanic compounds.
Mutagenicity in Salmonella Typhimurium Strains
Furfuryl acetate has been shown to be clearly mutagenic in Salmonella typhimurium. oup.comnih.govresearchgate.net Standard genotoxicity tests for furfural and furfuryl alcohol have often yielded negative or only weakly positive results. oup.comnih.goveuropa.eumdpi.com However, mutagenic and genotoxic activity has been observed in Salmonella typhimurium strains and mammalian cell lines proficient in sulfotransferases (SULTs), suggesting that bioactivation by SULTs may be crucial for the mutagenic potential of some furanic compounds. oup.comnih.govresearchgate.netnih.gov
Studies using Salmonella typhimurium TA100 and TA100-derived strains expressing human or rodent SULTs have provided insights into the mutagenicity of hydroxymethyl-substituted furans, including furfuryl alcohol. oup.comnih.govresearchgate.net While furfuryl alcohol was inactive in the standard TA100 strain, it was strongly mutagenic when human SULT1C2 was expressed. oup.comnih.govresearchgate.net Other human SULTs (SULT1A1, SULT1A2, SULT1A3) and murine SULTs (Sult1a1, Sult1d1) also activated some of these compounds to varying degrees. oup.comnih.govresearchgate.net Furfuryl acetate, as an uncharged ester of furfuryl alcohol, was found to be clearly mutagenic in these studies. oup.comnih.govresearchgate.net
Role of Sulfotransferases (SULTs) in Bioactivation and Mutagenicity
Sulfotransferases (SULTs) play a critical role in the bioactivation of certain hydroxymethyl-substituted furans, including furfuryl alcohol, by converting them into reactive and mutagenic sulfate (B86663) esters. oup.commdpi.comnih.govresearchgate.netresearchgate.net For furfuryl alcohol, this bioactivation yields 2-sulfoxymethylfuran, which is DNA reactive. nih.govresearchgate.net
Comparative studies of HMF and furfuryl alcohol sulfoconjugation by various human, mouse, and rat SULT forms have identified key enzymes involved. Human SULT1A1 and its orthologues in mice (Sult1a1 and Sult1d1) and rats (Sult1a1) were found to be the most important contributors to furfuryl alcohol sulfoconjugation in each species. nih.govresearchgate.net The catalytic capacity of human SULT1A1 is comparable to that of murine Sult1a1, which is significant as carcinogenic effects of related furanoids have been observed in mice. nih.govresearchgate.net The expression of human SULT1A1 in numerous tissues is a primary concern regarding the potential genotoxicity of compounds bioactivated by this enzyme. nih.gov
Relationship to Furfuryl Alcohol and 5-Hydroxymethylfurfural (B1680220) Toxicity
Furfuryl acetate is structurally related to furfuryl alcohol and 5-hydroxymethylfurfural (HMF). These furan derivatives are present in various foodstuffs, particularly those subjected to thermal processing. nih.gov Furfuryl alcohol is manufactured industrially by the hydrogenation of furfural, which is derived from biomass. wikipedia.org HMF is formed by the dehydration of reducing sugars during heating or acidification. nih.govwikipedia.org
Studies have explored the potential toxicity of these compounds. HMF and furfuryl alcohol have been identified as moderately potent rodent carcinogens. nih.gov The carcinogenic effects are hypothesized to stem from bioactivation mediated by sulfotransferases (SULTs), leading to the formation of DNA-reactive sulfate esters. nih.gov This metabolic pathway has been confirmed in mice. nih.gov Comparative studies of HMF and furfuryl alcohol sulfoconjugation by various human, mouse, and rat SULT forms have been conducted to understand species-specific differences in metabolic activation. nih.govresearchgate.net
While furfuryl acetate is structurally related, its specific contribution to the toxicity observed with furfuryl alcohol and HMF is an area of ongoing investigation. Some research suggests that the toxicity of certain tetrahydrofurfuryl alcohol esters, which are structurally similar to furfuryl acetate, may be dependent on the formation of tetrahydrofurfuryl alcohol following absorption and hydrolysis. industrialchemicals.gov.au
Skin Absorption and Toxicity Assessment
The potential for furanoids, including furfuryl acetate, to permeate the skin has been systematically investigated using in silico, in vitro, and in vivo models. Given their small molecular size, facile absorption through the skin is presumed. nih.gov
In silico, In vitro, and In vivo Permeation Studies
In vitro permeation tests using pig and nude mouse skins have demonstrated the absorption of furans, including furfuryl acetate, from neat and aqueous suspensions. nih.gov In silico models are also employed to predict human skin permeability of chemical compounds, which is valuable for assessing potential dermal exposure and informing the development of dermatological products. researchgate.net Studies have shown that the methodology and type of skin used in in vitro permeation experiments can influence the results, highlighting the need for consistent approaches for developing predictive models. researchgate.netplos.org
Influence of Lipophilicity on Skin Deposition and Receptor Compartment Accumulation
Lipophilicity plays a significant role in the skin deposition of furans, with higher lipophilicity generally leading to greater deposition. nih.gov However, an opposing trend has been observed in the accumulation within the receptor compartment during permeation studies. nih.gov In barrier-defective skin, such as models simulating atopic dermatitis and psoriasis, enhanced deposition has been noted for more hydrophilic furans, but not for more lipophilic ones. nih.gov Furfuryl acetate is considered hydrophilic. nih.gov
Cellular Responses in Keratinocytes and Fibroblasts (e.g., Proliferation, COX-2/PGE2 Overexpression, MAPK Pathway Activation)
Cell-based studies have indicated that furanoids, excluding those with an aldehyde group like furfural and 5-methylfurfural (B50972), can induce the proliferation of keratinocytes and skin fibroblasts. nih.gov Both furfuryl acetate and 5-methylfurfural have been shown to activate keratinocytes. nih.gov This activation involves the overexpression of COX-2 and PGE2 by 1.5 to 2-fold. nih.gov This stimulation has been linked to the activation of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov PGE2, through its receptor EP2, is known to stimulate keratinocyte proliferation in mouse skin via G protein-dependent and β-arrestin1-dependent signaling pathways. nih.gov PGE2 also contributes to the establishment and maintenance of senescence in keratinocytes and can play a role in the escape from senescence. aging-us.com
Histopathological Effects on Skin and Peripheral Organs
In vivo studies involving repeated application of furfuryl acetate to mouse skin have revealed different patterns of skin lesions compared to other furans like 5-methylfurfural. nih.gov Furfuryl acetate treatment resulted in epidermal hyperplasia and scaling. nih.gov Toxicokinetic analysis showed that topically applied furfuryl acetate led to a higher plasma concentration compared to 5-methylfurfural, which was associated with mild injury to peripheral organs. nih.gov Conversely, no notable adverse effects on organs were observed with 5-methylfurfural treatment in this study. nih.gov
Plant Growth Regulatory Activities
Research has explored the potential of furfuryl acetate and related compounds to act as plant growth regulators. Novel α-furfuryl-2-alkylaminophosphonates, synthesized through a green chemical approach, have been screened for in vitro plant growth regulatory activities. nih.govresearchgate.netacs.org Some of these compounds demonstrated potent plant growth regulatory effects. nih.govresearchgate.net Organophosphorus compounds, in general, are known to be bioactive towards both animals and plants, with aminophosphonates often showing greater potency in terms of biological activity compared to glyphosate. nih.gov Plant growth regulators are synthetic agents that can either promote or inhibit various physiological functions in plants, such as germination, rooting, flowering, and fruiting. chemsrc.com
Cellular Responses in Keratinocytes Activated by Furfuryl Acetate and 5-Methylfurfural
| Compound | Effect on Keratinocytes | Fold Overexpression (COX-2/PGE2) | Involved Pathway |
| Furfuryl acetate | Activation | 1.5 - 2-fold | MAPK pathway |
| 5-Methylfurfural | Activation | 1.5 - 2-fold | MAPK pathway |
Based on data from search result nih.gov.
Plasma Concentration of Topically Applied Furans in Mice
| Compound | Plasma Concentration (nmol/ml) |
| Furfuryl acetate | 5.04 |
| 5-Methylfurfural | 2.34 |
Based on data from search result nih.gov.
Structure-Activity Relationships in α-Furfuryl-2-alkylaminophosphonates
Studies on novel α-furfuryl-2-alkylaminophosphonates have included investigations into their quantitative structure-activity relationships (QSAR). These studies, alongside molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) analyses, provide insights into the relationship between the chemical structure of these compounds and their biological proficiency. The bioactivity of these α-aminophosphonates is inferred to be administered through the configuration of the stereogenic α-carbon bonded to phosphorus. acs.orgresearchgate.netnih.govnih.govacs.org Molecular descriptor properties for a series of these compounds (5a–j) indicate that their molecular weights generally range from 334.31 to 448.25 Da, which is less than 500 Da. researchgate.net Their log P values have been reported in the range of 0.96 to 4.24. researchgate.net These properties align with parameters often considered in assessing the potential drug-like characteristics of molecules, including Lipinski's rule of five. researchgate.net
Molecular Docking Studies and Protein Binding
Molecular docking studies have been conducted to understand the protein-ligand binding interactions of α-furfuryl-2-alkylaminophosphonates with target protein receptors. These studies support in vitro findings regarding their biological activities, such as antioxidant and plant growth regulatory effects. acs.orgresearchgate.netnih.govacs.org Specifically, molecular docking was performed against protein receptors in chain C of 1DNU protein (human myeloperoxidase–thiocyanate complex) and chain A of 4M7E protein (BL-induced activation of the BRI1–BAK1 complex) to investigate their binding potential related to antioxidant and plant growth regulatory activities, respectively. acs.org The studies identified that these compounds were potentially bound to the GLN340 amino acid residue in chain C of the 1DNU protein and the TYR597 amino acid residue in chain A of the 4M7E protein. acs.orgresearchgate.netnih.govnih.govacs.org
Blood-Brain Barrier Penetration and Neuroprotective Potential
Based on ADMET studies, α-furfuryl-2-alkylaminophosphonates have been identified as compounds with good blood-brain barrier (BBB) penetrability. acs.orgresearchgate.netnih.govnih.govacs.org Their ability to penetrate the BBB suggests potential central nervous system activity. acs.orgresearchgate.netnih.govnih.govacs.org Consequently, these compounds are considered as proficient central nervous system active and neuroprotective antioxidant agents, as the neuroprotective property is linked to their BBB penetration thresholds. acs.orgresearchgate.netnih.govnih.govacs.org
Advanced Analytical Methodologies for Furfuryl Acetate Characterization and Detection
Spectroscopic Techniques (e.g., FTIR, NMR)
Spectroscopic methods, such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for the structural elucidation and identification of furfuryl acetate (B1210297). These techniques provide detailed information about the functional groups and the arrangement of atoms within the molecule.
FTIR spectroscopy can identify the characteristic functional groups present in furfuryl acetate, such as the carbonyl stretch from the acetate group and the vibrations associated with the furan (B31954) ring nih.gov. Changes in the FTIR spectrum can also be used to study reactions involving furfuryl acetate, such as its formation or degradation rsc.org.
NMR spectroscopy, including 1H NMR and 13C NMR, provides detailed information about the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts and coupling patterns observed in NMR spectra are unique to the structure of furfuryl acetate, allowing for its definitive identification and the confirmation of its purity. For instance, NMR has been used in the characterization of compounds synthesized from furfural (B47365), where the signals corresponding to the furan ring protons and carbons are clearly distinguishable chemsociety.org.ng. Solid-state 13C-NMR has also been applied in studies involving polyfurfuryl alcohol, a related compound, to understand structural arrangements mdpi.com.
Chromatographic Methods (e.g., GC-MS, HS-GC-MS, HS-SPME-GC-MS)
Chromatographic techniques, often coupled with mass spectrometry, are widely used for the separation, identification, and quantification of furfuryl acetate in complex mixtures. These methods are particularly valuable for analyzing volatile and semi-volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique where compounds are separated based on their boiling points and interaction with a stationary phase in a GC column, and then detected and identified by a mass spectrometer based on their mass-to-charge ratio and fragmentation pattern theseus.fi. GC-MS is frequently used for the detection of furfuryl acetate in various matrices, including food products undip.ac.idhmdb.ca. The mass spectrum of furfuryl acetate shows characteristic ions that aid in its identification nih.govnist.gov.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a variant that is particularly useful for analyzing volatile compounds in liquid or solid samples without extensive sample preparation. The volatile components are partitioned into the headspace above the sample and then injected into the GC-MS system theseus.fi. HS-GC-MS methods have been developed for the determination of furanic compounds, including furfuryl acetate, in various food matrices researchgate.netresearchgate.net.
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) combines headspace sampling with solid-phase microextraction, a technique that uses a coated fiber to extract volatile and semi-volatile compounds from the headspace before injection into the GC-MS. This method offers enhanced sensitivity and reduced sample preparation time researchgate.netptmitraayu.comscielo.org.pe. HS-SPME-GC-MS has been successfully applied to the analysis of volatile compounds, including furfuryl acetate, in samples like coffee undip.ac.idresearchgate.netptmitraayu.com. Studies have optimized parameters such as adsorption and desorption times to improve the efficiency of furfuryl acetate extraction using HS-SPME-GC-MS undip.ac.idptmitraayu.com.
Research findings using HS-SPME-GC-MS in coffee analysis have shown that furfuryl acetate is one of the significant volatile compounds detected. For example, in one study optimizing the method for Arabica coffee, furfuryl acetate accounted for 6% of the total significant volatile compounds detected at optimal adsorption time undip.ac.idptmitraayu.com.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a fundamental technique for the detection and identification of furfuryl acetate, often used in conjunction with chromatographic separation. MS provides information about the molecular weight of the compound and its fragmentation pattern upon ionization. This fragmentation pattern acts as a unique fingerprint for identification.
Electron Ionization (EI) is a common ionization method used in GC-MS for volatile compounds like furfuryl acetate. The EI mass spectrum of furfuryl acetate shows a characteristic base peak and other fragment ions that are indicative of its structure nih.govnist.gov. This spectral data is often compared with spectral libraries (e.g., NIST) for positive identification nist.gov.
Tandem Mass Spectrometry (MS/MS) or other advanced MS techniques can provide even more detailed structural information and enhanced selectivity and sensitivity, particularly for analyzing complex samples or at very low concentrations. While the provided search results specifically mention EI-MS for furfuryl acetate, advanced MS techniques can be applied for more in-depth analysis.
Advanced Separation and Detection Approaches
Beyond the commonly used GC-MS methods, other advanced separation and detection approaches can be applied to the analysis of furfuryl acetate.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating a wide range of compounds, including those that are less volatile or thermally labile than those typically analyzed by GC. While GC-MS is prevalent for furfuryl acetate due to its volatility, HPLC can be used for the separation of furanic compounds, and methods exist for analyzing related substances like furfural and furfuryl alcohol using HPLC sielc.comdss.go.th. Coupling HPLC with UV-Vis detection or mass spectrometry (HPLC-MS) can provide sensitive and selective detection of furfuryl acetate in various matrices. UV-Vis spectroscopy can be used to detect compounds with chromophores, like the furan ring in furfuryl acetate, by measuring their absorbance at specific wavelengths mdpi.com.
Advanced separation materials, such as specific HPLC columns designed for the separation of polar or aromatic compounds, can be employed to optimize the resolution of furfuryl acetate from other components in a sample sielc.com. The development of new and advanced separation technologies, such as pervaporation or membrane filtration, is also an important area for purifying reaction products, which could include furfuryl acetate csic.es.
Furthermore, research continues into developing highly sensitive and selective detection methods, potentially involving electrochemical sensors or other novel detection principles, although the provided search results primarily focus on established spectroscopic and chromatographic-mass spectrometric techniques for furfuryl acetate.
Computational Chemistry and Molecular Modeling of Furfuryl Acetate
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry to investigate the electronic structure of atoms, molecules, and condensed phases. For furfuryl acetate (B1210297), DFT studies can provide crucial information about its stability, reactivity, and interactions with other species or surfaces.
Elucidation of Reaction Mechanisms and Transition States
DFT is a powerful tool for mapping out reaction pathways and identifying transition states, which are critical for understanding the kinetics and thermodynamics of chemical transformations involving furfuryl acetate. For instance, theoretical studies using DFT have investigated the pyrolysis reaction mechanism of furfuryl acetate. This process was evaluated at the M06/6-311++g(d,p) level of theory. The studies determined that the pyrolysis proceeds through a multistep process involving two [3 + 3] rearrangements followed by a hydrogen α-elimination step. researchgate.net A cyclic 5-membered transition state was identified as the rate-limiting step in this pyrolysis. researchgate.net Analysis based on the reaction force formalism indicated that the transition state formation occurs in two stages: initially, the C─O bond weakens, followed by the transfer of a hydrogen atom from a carbon to a neighboring oxygen atom. researchgate.net Natural bond orbital calculations further revealed that significant changes in charge distribution occur at the oxygen and hydrogen atoms during this transition state formation. researchgate.net DFT computations have also been used to postulate reaction mechanisms for transformations of furfural (B47365) derivatives, such as regioselective carboruthenation followed by dehydroruthenation. d-nb.info
Adsorption and Energetics on Catalyst Surfaces
Understanding how furfuryl acetate and related furanic compounds interact with catalyst surfaces is crucial for designing efficient catalytic processes. DFT studies are instrumental in determining the adsorption energies and preferred configurations of molecules on catalyst surfaces. For example, DFT studies have been integrated with experimental outcomes to understand the catalytic activity of solid acid catalysts in the esterification of furfuryl alcohol to furfuryl acetate. rsc.orgx-mol.com These studies have explored the adsorption energies of various species on catalysts like sulfated zirconia, SAPO-11, and Al-SBA-15, correlating these energies with observed catalytic performance. rsc.orgx-mol.com While specific detailed adsorption energies for furfuryl acetate itself on various catalysts were not extensively detailed in the search results beyond the context of its formation from furfuryl alcohol, DFT calculations on related furanic compounds like furfural on surfaces such as Pt(111) and RuO2 (110) provide analogous insights into adsorption behavior on metal and metal oxide catalysts. acs.orgosti.gov These studies highlight how adsorption configurations and energies influence reaction pathways and potential catalyst poisoning by adsorbed species like water. acs.orgosti.gov
Electronic Structure and Reactivity Predictions
DFT calculations allow for the investigation of the electronic structure of furfuryl acetate, including charge distribution, molecular orbitals, and frontier orbital analysis. This information is vital for predicting its reactivity and understanding how it participates in chemical reactions. Analysis of the reaction electronic flux during the pyrolysis of furfuryl acetate, for instance, suggested that the formation of the H─O bond contributes most significantly to the electronic activity in the transition state. researchgate.net Natural bond orbital calculations showed considerable changes in the charge distribution of oxygen and hydrogen atoms during this process, providing insights into the electronic rearrangements driving the reaction. researchgate.net DFT has also been used to study the electronic properties and reactivity of supported catalysts, such as potassium supported on SBA-15, identifying Lewis acid and base centers and investigating the activation of molecules like oxygen. researchgate.net While these latter studies focus on the catalyst, the principles of using DFT to understand electronic structure and predict reactivity are directly applicable to understanding the behavior of molecules like furfuryl acetate when interacting with such surfaces.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to simulate the physical movements of atoms and molecules. By applying classical mechanics, MD simulations can provide insights into the time-dependent behavior of molecular systems, including conformational changes, diffusion, and interactions in various environments (e.g., liquid phase, interfaces). While direct MD simulations specifically focused on furfuryl acetate were not prominently found in the search results, MD simulations have been applied to related furan-based systems, such as poly(furfuryl alcohol) (PFA). lammps.orgdpi-proceedings.com These simulations have been used to understand the polymerization process and predict material properties like glass transition temperature by examining backbone rigidity resulting from branching. lammps.org The principles and techniques used in MD simulations for furan-based polymers can be adapted to study the dynamic behavior and interactions of smaller furanic molecules like furfuryl acetate in different phases or environments, although specific detailed findings for furfuryl acetate MD were not available.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling involves creating predictive models that correlate chemical structure with a specific activity or property. These models can be used to predict the properties of new compounds or to understand which structural features are important for a particular activity. While extensive QSAR studies focused solely on furfuryl acetate were not the primary output of the search, QSAR modeling has been applied to sets of compounds that include furfural derivatives or related structures to predict various activities, such as antileishmanial activity or antimicrobial activity. researchgate.net For example, QSAR models have been used to correlate substituent effects on furan-containing compounds with antimicrobial activity. Studies on piplartine analogues, some featuring a furfuryl group, utilized QSAR to understand the contribution of structural features to antileishmanial activity. researchgate.net These studies indicate the applicability of QSAR methodologies to furan-containing structures, suggesting that similar approaches could be employed to model specific properties or activities of furfuryl acetate based on its molecular structure and descriptors.
Cheminformatics and Data Mining for Furfuryl Acetate Research
Cheminformatics involves the use of computational and informational techniques to address problems in chemistry. Data mining, within cheminformatics, focuses on extracting meaningful patterns and knowledge from large chemical datasets. For furfuryl acetate research, cheminformatics and data mining can be used for various purposes, including database searching, property prediction, virtual screening, and analyzing trends in published research. Public databases like PubChem contain information on furfuryl acetate, including its chemical structure, identifiers (such as CID 12170, CAS 623-17-6), and links to relevant literature and patents. nih.govwikidata.orguni.lu Cheminformatics tools allow researchers to search for furfuryl acetate and related compounds, retrieve data, and perform analyses. researchgate.netresearchgate.net Data mining techniques can be applied to large datasets containing furfural derivatives or compounds used in similar applications (e.g., flavors, fragrances, biofuels) to identify structural motifs associated with desired properties or to explore the chemical space around furfuryl acetate. researchgate.netmedchemexpress.comnih.gov Advances in cheminformatics methodologies and infrastructure support the mining of large, heterogeneous chemical datasets, enabling researchers to extract and understand structure-activity relationships and integrate chemical data with other biological or material science information. researchgate.netnih.gov
Applications and Industrial Relevance from an Academic Perspective
Biofuel Additives and Bio-derived Fuels
Furfuryl acetate (B1210297) is being investigated for its potential as a renewable fuel additive. rsc.orgworldscientific.com It can be obtained from the esterification of furfuryl alcohol, which is a biomass derivative. rsc.org Furfuryl alcohol itself is derived from furfural (B47365), a key renewable chemical platform obtained from lignocellulosic biomass. worldscientific.comunive.itmdpi.combeilstein-journals.org The conversion of biomass into valuable chemicals like furfural and its derivatives, including furfuryl acetate, is an area of significant research interest for reducing reliance on fossil fuels. worldscientific.comchula.ac.th
Furfural acetals, which include derivatives like furfuryl diethyl acetal, are also being explored as gasoline additives. researchgate.netresearchgate.net These compounds can be blended with gasoline and have properties that can improve fuel characteristics, such as octane (B31449) value. chula.ac.th Research focuses on developing efficient catalytic methods for the synthesis of these bio-derived fuel components from furfural and furfuryl alcohol. chula.ac.thresearchgate.netresearchgate.net
Pharmaceutical and Agrochemical Intermediates
Furfuryl acetate and its derivatives are of interest in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai While the search results mention its use as a foundational component in the synthesis of diverse pharmaceuticals and biologically active substances, specific detailed academic studies on furfuryl acetate itself as a direct intermediate in pharmaceutical or agrochemical synthesis were not extensively detailed in the provided snippets beyond general statements. However, related furan (B31954) derivatives, such as furfuryl alcohol, are recognized as raw materials for the production of intermediates used in the synthesis of pharmaceutical drugs and agrochemicals. beilstein-journals.orgfishersci.ptatamanchemicals.com For instance, levulinic acid, which can be derived from biomass sources including those that yield furfural and furfuryl alcohol, is used as an intermediate for medicines and agricultural chemicals. fishersci.pt
Chemical Building Block in Organic Synthesis
Furfuryl acetate serves as a chemical building block in organic synthesis. fishersci.bethermofisher.inchemimpex.com It has been utilized in reactions such as Vilsmeier-Haack and Wittig reactions for the synthesis of functionalized furan derivatives like 5-acetoxymethyl-2-vinylfuran and 5-hydroxymethyl-2-vinylfuran. fishersci.bethermofisher.in Furfuryl alcohol, the precursor to furfuryl acetate, is also a significant lignocellulosic-derived building block for the synthesis of various functionalized furans and other fine chemicals. unive.itmdpi.combeilstein-journals.org Research explores efficient methods for synthesizing furanyl acetates from furfuryl alcohol using techniques like palladium-catalyzed carbonylation. unive.itmdpi.com The Diels-Alder cycloaddition of furanics, including furfural derivatives, is also an emerging area for creating valuable biobased platform molecules and chemical building blocks. rsc.org
Role in Advanced Materials Science and Polymer Chemistry
In advanced materials science and polymer chemistry, furfuryl acetate is noted for its role as a precursor in the synthesis of furan-based polymers and resins. ontosight.aichemimpex.com These bio-based materials are being explored as more sustainable alternatives to traditional petroleum-based plastics. chemimpex.com Furfuryl alcohol-based resins are particularly important industrial furan resins known for their outstanding properties in applications like foundry sand binders for metal casting. atamanchemicals.com The research in this area focuses on utilizing biomass-derived furan compounds to develop materials with desirable characteristics.
Food and Beverage Science (Beyond Flavoring)
While furfuryl acetate is widely known and used as a flavoring agent in the food industry ontosight.aifishersci.bethermofisher.inchemimpex.comfishersci.comnih.gov, academic research also explores its significance in food and beverage science beyond this primary function.
Indicators of Storage Conditions and Aging Processes
Furfuryl acetate, along with other furan derivatives like furfural and furfuryl alcohol, can serve as indicators of storage conditions and aging processes in certain food products. The presence and concentration of these compounds can change over time due to various factors, including thermal degradation or microbial activity. While the provided search results specifically mention the determination of furan and furan derivatives like furfural and furfuryl alcohol in baby food as part of analytical methods development pfigueiredo.org, and the effect of drying methods on volatile compounds (including furfural) in guava powders scilit.com, direct academic studies focusing solely on furfuryl acetate as a specific indicator of storage conditions or aging processes in a data table format were not prominently featured in the immediate results. However, the broader context of analyzing furan derivatives in food suggests their potential as markers.
Environmental and Sustainability Aspects in Furfuryl Acetate Research
Green Chemistry Principles in Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in the design of chemical products and processes. In the synthesis of furfuryl acetate (B1210297), applying these principles involves exploring alternative reaction conditions, solvents, and catalysts that are more environmentally benign.
Traditional methods for esterification, such as the reaction between furfuryl alcohol and acetic anhydride (B1165640), can involve the use of strong acids or bases as catalysts and may generate significant waste google.com. Research is focusing on developing cleaner approaches. For instance, the use of mesoporous acidic materials as catalysts for the esterification of furfuryl alcohol with acetic acid has been investigated. This method is described as simple, having high ester selectivity, being easy to recycle, and environmentally friendly. google.com. Another approach involves the one-pot alkoxycarbonylation of halo-free alcohols, including furfuryl alcohol, catalyzed by homogeneous palladium catalysts. This method is presented as a sustainable alternative to more impactful industrial practices for synthesizing furanyl acetates. unive.it
The development of robust biocatalysts for the continuous flow synthesis of esters from biomass-derived furfuryl alcohol and carboxylic acids also aligns with green chemistry principles. rsc.org This method emphasizes high activity, stability, recyclability, and biodegradability of the catalyst, contributing to a more sustainable process. rsc.org
Utilization of Biomass-Derived Feedstocks
A key aspect of sustainable furfuryl acetate production is the utilization of renewable biomass as a feedstock. Furfuryl acetate can be derived from furfuryl alcohol, which in turn is produced from furfural (B47365). Furfural is a versatile platform chemical obtained from the hemicellulose fraction of lignocellulosic biomass, such as corncobs, sugarcane bagasse, rice straw, and reed leaf. frontiersin.orgrsc.orgresearchgate.net
The conversion of lignocellulosic biomass to furfural typically involves the hydrolysis and dehydration of hemicellulose-derived sugars, primarily xylose. rsc.org Various types of agro- and forest-wastes can be used for furfural production, with corncob being highlighted as a good feedstock due to its high xylan (B1165943) content and furfural yield. frontiersin.org
Research is focused on improving the efficiency and sustainability of the furfural production process from biomass. This includes exploring different catalysts and solvents to enhance furfural productivity and minimize undesired side reactions. frontiersin.org Deep eutectic solvents (DESs), for example, have gained interest as reaction solvents for furfural production due to their low toxicity, good reusability, high thermostability, and ease of preparation. nih.gov
Furfuryl alcohol, derived from the hydrogenation of furfural, serves as a crucial building block for the synthesis of furfuryl acetate and other furan-based chemicals. unive.itcsic.es The use of biomass-derived furfuryl alcohol offers a sustainable alternative to using fossil-based resources for producing functionalized furans like furfuryl acetate. unive.it
Catalysis for Sustainable Production
Catalysis plays a vital role in developing sustainable processes for furfuryl acetate synthesis by improving reaction efficiency, selectivity, and reducing energy consumption and waste generation. Both heterogeneous and homogeneous catalytic systems are being investigated.
Solid acid catalysts have shown promise for the esterification of furfuryl alcohol with acetic acid. Studies have explored various solid acid catalysts, including zeolites, mesoporous materials, ion-exchanged macro reticular resins, and silicoalumino phosphates. x-mol.com Sulfated zirconia has been reported as an efficient catalyst, demonstrating high furfuryl acetate yield with good recyclability. x-mol.comresearchgate.net Other solid catalysts like SAPO-11 and Al-SBA-15 have also shown excellent catalytic activity. x-mol.com
Metal-organic frameworks (MOFs) and encapsulated metal complexes are also being explored as catalysts for this reaction. For example, metal-exchanged dodeca-tungstophosphoric acid encapsulated inside the ZIF-8 framework showed activity for the esterification of furfuryl alcohol and acetic acid, with Fe-DTP@ZIF-8 exhibiting the highest activity. researchgate.net
In addition to solid acids, homogeneous palladium catalysts have been successfully employed in the alkoxycarbonylation of furfuryl alcohol to produce furfuryl acetate under relatively mild conditions. unive.it This approach represents a sustainable alternative to conventional methods. unive.it
Biocatalysis is another avenue being explored for sustainable furfuryl acetate synthesis. Immobilized lipase (B570770) from Aspergillus oryzae has been used for the synthesis of esters from furfuryl alcohol and carboxylic acids in a continuous flow system, demonstrating high activity and recyclability. rsc.org This highlights the potential of enzymatic catalysis in developing environmentally friendly production routes. rsc.org
The selection of an appropriate catalyst is crucial for reducing the environmental impact of furfural production, a key precursor for furfuryl acetate. Life cycle assessment studies have shown that the choice of catalyst can significantly decrease the environmental burdens associated with furfural production from biomass. researchgate.net
Here is a data table summarizing some catalytic systems and their performance in furfuryl acetate synthesis:
| Catalyst Type | Reactants | Conditions | Performance Metric | Result | Source |
| Mesoporous acidic materials (AlSBA-15) | Furfuryl alcohol, Acetic acid | 50-200°C, 4h, H2, Toluene (B28343) | Selectivity | High ester selectivity | google.com |
| Sulfated zirconia | Furfuryl alcohol, Acetic acid | Low catalyst loading & ratio | Furfuryl acetate yield | 95% | x-mol.com |
| Fe-DTP@ZIF-8 | Furfuryl alcohol, Acetic acid | Not specified | Activity | Highest activity | researchgate.net |
| Homogeneous Palladium catalyst | Furfuryl alcohol, CO, CH3OH, base | 130°C, 5-2 bar CO, 4-18h | Furanyl acetate yield | >96% | unive.it |
| Immobilized Aspergillus oryzae lipase | Furfuryl alcohol, C8-C18 acids | 25°C, 45 min, Cyclohexane | Furfuryl alcohol conversion | 88.7-90.2% | rsc.org |
| Catalyst Type | Reactants | Conditions | Performance Metric | Result | Source |
|---|---|---|---|---|---|
| Mesoporous acidic materials (AlSBA-15) | Furfuryl alcohol, Acetic acid | 50-200°C, 4h, H2, Toluene | Selectivity | High ester selectivity | google.com |
| Sulfated zirconia | Furfuryl alcohol, Acetic acid | Low catalyst loading & ratio | Furfuryl acetate yield | 95% | x-mol.com |
| Fe-DTP@ZIF-8 | Furfuryl alcohol, Acetic acid | Not specified | Activity | Highest activity | researchgate.net |
| Homogeneous Palladium catalyst | Furfuryl alcohol, CO, CH3OH, base | 130°C, 5-2 bar CO, 4-18h | Furanyl acetate yield | >96% | unive.it |
| Immobilized Aspergillus oryzae lipase | Furfuryl alcohol, C8-C18 acids | 25°C, 45 min, Cyclohexane | Furfuryl alcohol conversion | 88.7-90.2% | rsc.org |
Compound Names and PubChem CIDs:
Emerging Research Frontiers and Interdisciplinary Studies
Integration of Experimental and Computational Approaches
The study of furfuryl acetate (B1210297) increasingly involves the integration of experimental data with computational methods. Computational chemistry techniques, such as ab initio calculations, can be employed to understand the fragmentation pathways of molecules, providing theoretical support for experimental observations made using techniques like mass spectrometry. researchgate.net This integrated approach allows for a deeper understanding of the compound's behavior and reactivity. For instance, theoretical calculations can help validate empirical determinations of thermochemical data, which are crucial for interpreting fragmentation patterns observed in analytical experiments. researchgate.net
Novel Applications and Bioactive Derivatives of Furfuryl Acetate
While traditionally recognized as a flavoring agent, research is exploring novel applications and the potential for bioactive derivatives of furfuryl acetate. Studies have used furfuryl acetate as a starting material in the synthesis of other furan (B31954) derivatives, such as 5-acetoxymethyl-2-vinylfuran and 5-hydroxymethyl-2-vinylfuran, through reactions like Vilsmeier-Haack and Wittig reactions. fishersci.fi The investigation into such synthetic routes could lead to the development of new compounds with potentially different properties or bioactivities. Although the primary known application is as a flavoring ingredient, the exploration of its chemical transformations suggests potential for broader use in organic synthesis and the creation of novel compounds. nih.govfishersci.fi
Advanced Characterization Techniques and In Situ Monitoring of Reactions
Advanced analytical techniques are crucial for the characterization of furfuryl acetate and the monitoring of reactions involving this compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are widely used to identify and quantify furfuryl acetate in complex mixtures, such as food samples like coffee. researchgate.net Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is another powerful tool for identifying compounds, including furan derivatives, in various matrices. researchgate.net These techniques, along with others like Nuclear Magnetic Resonance (NMR) spectroscopy (though not explicitly detailed in the search results for in situ monitoring of furfuryl acetate reactions), provide detailed structural information and allow for the monitoring of chemical transformations involving furfuryl acetate. Predicted Collision Cross Section (CCS) values, determined using methods like CCSbase and coupled with mass spectrometry, can also aid in the identification and characterization of furfuryl acetate and its related compounds. uni.lu
Systems-Level Approaches to Understanding Furfuryl Acetate Pathways
Understanding the presence and formation of furfuryl acetate within biological or chemical systems often involves systems-level approaches. This can include metabolomic profiling, which aims to identify and quantify a wide range of metabolites within a sample. researchgate.net In the context of food science, for example, metabolomic studies using techniques like LC-ESI(±)-LTQ MSn can reveal the presence and relative abundance of furfuryl acetate alongside other volatile compounds in products like coffee brews. researchgate.net Such studies contribute to understanding the complex chemical profiles of these systems and can highlight the role or origin of furfuryl acetate within them. Chemometric analysis applied to the data obtained from these profiling studies can further help in identifying key compounds, including furans like furfuryl acetate, that differentiate between different samples or conditions, providing insights into the pathways leading to their formation or accumulation. researchgate.net
Q & A
Q. What are the standard methodologies for quantifying Furfuryl acetate in emulsion systems?
Furfuryl acetate is typically quantified using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) . The protocol involves:
- SPME fiber conditioning (e.g., polydimethylsiloxane/divinylbenzene) to optimize volatile compound adsorption .
- External calibration curves with authenticated standards (R² ≥ 0.976 for Furfuryl acetate) to ensure accuracy .
- Triplicate measurements to calculate relative standard deviation (RSD %), with values ≤5% considered acceptable .
- Mass spectral matching against the NIST library for compound verification .
Q. Which variables significantly influence Furfuryl acetate release in emulsion systems?
Key variables include:
- Concentration range : Furfuryl acetate (20–30 ppm) showed narrower optimization bounds compared to Isoamyl acetate (50–90 ppm) in RSM studies .
- Salt concentration : Higher NaCl levels (2% w/v) enhance volatile release via salting-out effects .
- Temperature and pH : Minimal direct impact on Furfuryl acetate release, but interactions with other variables (e.g., Isoamyl acetate concentration) may arise .
- Pressure : Tested up to 5 bar but showed no statistically significant effect .
Q. How is Furfuryl acetate synthesized, and what are its critical physical properties?
- Synthesis : Produced via esterification of furfuryl alcohol with acetic acid, catalyzed by acids (e.g., H₂SO₄) .
- Properties :
- Boiling point: 175–177°C .
- Water solubility: 0.5–1.0 g/100 mL at 23°C .
- Refractive index: 1.462–1.464 .
- Flash point: 65°C (flammable liquid) .
Advanced Research Questions
Q. How should researchers address contradictions in Response Surface Methodology (RSM) models for Furfuryl acetate?
- Poor model fit : The RSM model for Furfuryl acetate explained only 44% of data variance (vs. 90% for Isoamyl acetate), indicating limitations in variable selection or experimental design . Mitigation strategies include:
- Expanding variable ranges (e.g., testing >30 ppm Furfuryl acetate) to capture saddle points in contour plots .
- Incorporating non-linear terms or alternative designs (e.g., Box-Behnken) to improve predictive power .
Q. What experimental artifacts arise in competitive SPME extraction of Furfuryl acetate?
- Fiber competition : Higher molecular weight compounds (e.g., Furfuryl acetate, MW 140.14) can displace lighter volatiles (e.g., Isoamyl acetate, MW 130.18) on PDMS-coated fibers, skewing quantification .
- Solutions :
- Use competitive internal standards (e.g., deuterated analogs) to normalize extraction efficiency .
- Optimize fiber coating chemistry (e.g., carboxen/PDMS) for selective adsorption .
Q. How do catalytic mechanisms influence Furfuryl acetate derivatives in biomass conversion?
- Palladium acetate catalysts enable selective deoxygenation of 5-hydroxymethylfurfural (HMF) to furfuryl alcohol , a precursor for Furfuryl acetate .
- Theoretical studies suggest:
- Decarbonylation pathways dominate under low hydrogen pressure.
- Hydrogenation requires precise control of Pd coordination sites to avoid over-reduction .
Methodological Recommendations
- Experimental design : Prioritize Central Composite Faced Centered (CCF) designs for multi-variable optimization in emulsion systems .
- Data analysis : Use ANOVA with p < 0.05 thresholds to identify significant variables, and report lack-of-fit tests to validate model adequacy .
- Instrumentation : Pair HS-SPME with triple quadrupole GC-MS for enhanced sensitivity in trace volatile analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
